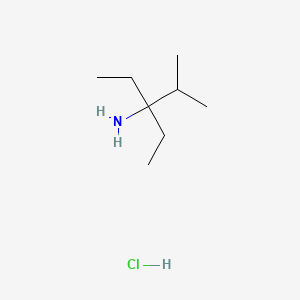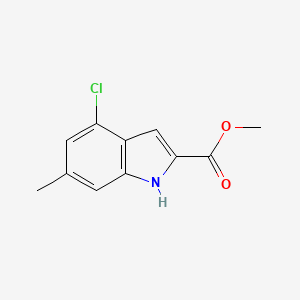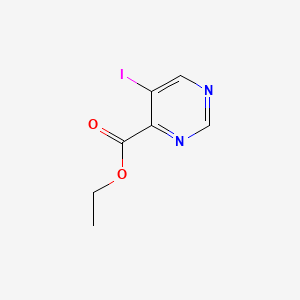
(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride, also known as (1R)-Inden-4-amine hydrochloride, is a synthetic compound that is primarily used in scientific research for its unique properties. (1R)-Inden-4-amine hydrochloride is a chiral compound, meaning it has two distinct forms that have different physical and chemical properties. This compound is known for its ability to interact with a wide range of biological molecules, making it a useful tool for exploring the structure and function of proteins and other molecules.
科学的研究の応用
(1R)-Inden-4-amine hydrochloride is used in a range of scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of proteins and other molecules, as a tool for studying protein-protein interactions, and as a chiral ligand for the synthesis of enantiomerically pure compounds. It has also been used as a tool for studying the structure and function of enzymes, as a tool for studying the structure and function of membrane proteins, and as a tool for studying the structure and function of DNA and RNA molecules.
作用機序
(1R)-Inden-4-amine hydrochloride is known to interact with a wide range of biological molecules. It has been shown to interact with proteins, enzymes, and membrane proteins via hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It has also been shown to interact with DNA and RNA molecules via hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
(1R)-Inden-4-amine hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. In addition, it has been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.
実験室実験の利点と制限
(1R)-Inden-4-amine hydrochloride has a range of advantages and limitations for lab experiments. The main advantage is its ability to interact with a wide range of biological molecules. This makes it a useful tool for studying the structure and function of proteins, enzymes, and other molecules. Another advantage is its chirality, which makes it a useful tool for synthesizing enantiomerically pure compounds. The main limitation is its instability, which can make it difficult to work with in some experiments.
将来の方向性
(1R)-Inden-4-amine hydrochloride has a range of potential future applications. It could be used as a tool for studying the structure and function of proteins involved in disease processes, such as cancer and neurodegenerative diseases. It could also be used as a tool for studying the structure and function of membrane proteins, such as ion channels and transporters. In addition, it could be used as a tool for studying the structure and function of DNA and RNA molecules, such as those involved in gene regulation. Finally, it could be used as a tool for synthesizing enantiomerically pure compounds for use in drug discovery and development.
合成法
(1R)-Inden-4-amine hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of ethylbenzene and bromine to form ethylbenzyl bromide. This reaction is followed by the reaction of ethylbenzyl bromide and ammonia to form 4-bromo-1-ethyl-1H-indene. The third step involves the reaction of 4-bromo-1-ethyl-1H-indene and sodium cyanide to form 4-cyano-1-ethyl-1H-indene. The fourth step involves the reaction of 4-cyano-1-ethyl-1H-indene and hydrogen chloride to form (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride.
特性
IUPAC Name |
(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13;/h1-3,9H,4-5,11H2,(H,12,13);1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXNRPUNHLFSSX-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)


![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)


![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)
![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)




![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)
